24-Methylenecholesterol-13C,D2 (major)
Description
Structure
3D Structure
Properties
Molecular Formula |
C2713CH44D2O |
|---|---|
Molecular Weight |
401.68 |
Appearance |
Purity:96.2% by HPLC; 99% atom 13C, >80% atom DWhite solid |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of 24 Methylenecholesterol
De Novo Biosynthetic Approaches to 24-Methylenecholesterol-13C,D2
De novo biosynthesis utilizes the natural metabolic pathways of organisms to construct the labeled sterol from simple, isotopically enriched precursors. This approach leverages the cellular machinery of microorganisms or plant cells to perform complex stereospecific reactions.
The foundation of biosynthetic labeling lies in the selection of appropriate stable isotope-labeled precursors. nih.gov The choice of precursor determines which metabolic pathway is traced and where the labels are incorporated into the final sterol structure. nih.govresearchgate.net Sterol biosynthesis in eukaryotes proceeds through conserved pathways, primarily the mevalonate (B85504) (MVA) pathway, which utilizes acetyl-CoA as a fundamental building block. nih.govnih.gov In plants and some microorganisms, an alternative, the methylerythritol phosphate (B84403) (MEP) pathway, can also contribute to the isoprenoid precursors of sterols. nih.gov
Feeding cultures with precursors such as [1-¹³C]glucose or [1,2-¹³C₂]acetate allows for the incorporation of ¹³C throughout the sterol backbone. nih.govrsc.org The analysis of the resulting ¹³C distribution patterns in the product can elucidate the contributions of different metabolic pathways. nih.govnih.gov For instance, studies using [1,2-¹³C₂]acetate have been employed to understand the biosynthesis of 24-methylsterols, including 24-methylenecholesterol (B1664013), in plant tissue cultures. rsc.org Similarly, deuterium (B1214612) labeling can be achieved by culturing organisms in a medium enriched with deuterium oxide (D₂O) or by providing specific deuterated precursors. ansto.gov.au
Table 1: Isotopic Precursors for De Novo Biosynthesis
| Precursor | Isotope(s) | Key Incorporation Pathway(s) |
|---|---|---|
| [1-¹³C]glucose | ¹³C | MVA and/or MEP Pathway |
| [U-¹³C]glucose | ¹³C | MVA and/or MEP Pathway |
| [1,2-¹³C₂]acetate | ¹³C | MVA Pathway (via Acetyl-CoA) |
| [U-¹³C]glutamine | ¹³C | TCA Cycle, MVA Pathway |
| Deuterium Oxide (D₂O) | D (²H) | General incorporation throughout metabolism |
This table is based on findings from multiple sources. nih.govresearchgate.netnih.govbiorxiv.org
The biosynthesis of 24-methylenecholesterol involves a series of specific enzymatic reactions. semanticscholar.org In the native ergosterol (B1671047) pathway of yeast, for example, the intermediate ergosta-5,7,24-trienol is converted to ergosterol by the enzymes ERG5 and ERG4. nih.gov By manipulating these enzymes, the pathway can be redirected. The enzymatic desaturation of a methylcholesterol precursor is a key step in forming the 24-methylene group in some organisms. acs.org For targeted production, biocatalytic systems using either whole cells or isolated enzymes can be employed. When these enzymatic reactions are performed in the presence of isotopically labeled substrates, the resulting sterol product becomes labeled. This approach is central to microbial and plant cell engineering strategies. nih.govresearchgate.net
Chemical Synthesis of 24-Methylenecholesterol-13C,D2
Total chemical synthesis offers a powerful alternative for creating labeled compounds, providing precise control over the placement of isotopic labels that may not be achievable through biosynthesis.
The primary challenge in synthesizing complex molecules like sterols is controlling the stereochemistry and regiochemistry of reactions. arkat-usa.org For deuterium labeling, stereoselective methods have been developed to introduce deuterium into the sterol side chain. rsc.org One such strategy involves the coupling of a steroidal aldehyde with a labeled sulfone, where the stereochemistry at the C-24 position can be controlled by separating diastereomers formed using a chiral sulfoxide. acs.orgacs.org This allows for the specific synthesis of different stereoisomers. acs.org Similar principles of stereocontrol are applied in various synthetic routes to ensure the correct three-dimensional structure of the final product.
Specific labeling is achieved by using isotopically enriched building blocks in the synthetic pathway. For example, the synthesis of deuterated 24-methylenecholesterol and related steroids has been accomplished starting from 3β-tetrahydropyranyloxychol-5-en-24-al. rsc.org This precursor allows for the introduction of deuterium atoms at the terminal end of the side chain (e.g., positions C-25, C-26, and C-27) through reactions with deuterated reagents like a deuterated Wittig reagent or Grignard reagent. rsc.org
Similarly, ¹³C can be introduced at a specific carbon atom by using a synthon containing a ¹³C label. For the compound 24-Methylenecholesterol-¹³C,D₂, a synthetic strategy would involve a multi-step process where one key reagent carries the ¹³C atom and another carries the deuterium atoms, which are then incorporated into the final molecular structure. The exact positions of the ¹³C and D₂ labels in the "major" isotopologue would be dictated by the specific synthetic route chosen. esschemco.com
Microbial and Plant Cell Engineering for Labeled 24-Methylenecholesterol Production
Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a highly effective strategy for producing 24-methylenecholesterol. nih.govnih.gov This approach is often more cost-effective and scalable than total chemical synthesis. nih.gov The core strategy involves hijacking the yeast's native ergosterol biosynthesis pathway. researchgate.netresearchgate.net
Specifically, production strains are created by disrupting the genes for enzymes that consume the desired pathway intermediates. The disruption of ERG4 and ERG5, which are involved in the final steps of ergosterol synthesis, prevents the conversion of precursors into ergosterol. semanticscholar.orgnih.gov Subsequently, a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) gene from another organism, such as Xenopus laevis or Physalis angulata, is expressed. nih.govresearchgate.net This enzyme redirects the metabolic flux towards the production of campesterol (B1663852) and its precursor, 24-methylenecholesterol. researchgate.netresearchgate.net By cultivating these engineered strains in a medium containing ¹³C- and deuterium-labeled precursors (e.g., ¹³C-glucose and D₂O), the cells produce the desired 24-Methylenecholesterol-¹³C,D₂. nih.govnih.gov Research has demonstrated that this method can achieve significant yields, with some engineered yeast strains producing up to 225 mg/L of 24-methylenecholesterol. nih.govnih.govresearchgate.net
Table 2: Genetic Engineering of S. cerevisiae for 24-Methylenecholesterol Production
| Genetic Modification | Key Enzyme(s) Involved | Purpose | Resulting Product | Reported Yield |
|---|---|---|---|---|
| Disruption of ERG5 gene | ERG5 (C-22 desaturase) | Block ergosterol pathway | Campesterol pathway intermediate | - |
| Expression of heterologous DHCR7 | DHCR7 (7-dehydrocholesterol reductase) | Reduce C-7 double bond | Campesterol | - |
| Disruption of ERG4 gene | ERG4 (C-24(28) reductase) | Prevent conversion of 24-methylenecholesterol | 24-Methylenecholesterol | Up to 225 mg/L |
This table summarizes findings from studies on engineering S. cerevisiae. nih.govnih.govresearchgate.netresearchgate.net
Genetic Modifications in Yeast and Other Host Systems
The biosynthesis of isotopically labeled 24-Methylenecholesterol, a crucial intermediate for various high-value steroids, can be efficiently achieved using microbial platforms, with the yeast Saccharomyces cerevisiae being a primary host. nih.govmdpi.com Wild-type yeast, however, does not naturally produce this compound; its primary sterol is ergosterol. Therefore, significant genetic engineering of the native ergosterol pathway is required to redirect metabolic flux towards the desired product. nih.govgoogle.com
A common strategy involves disrupting key genes in the downstream ergosterol pathway. Specifically, the disruption of the ERG4 and ERG5 genes is a critical step. nih.govmdpi.com ERG5 encodes the C-22 sterol desaturase, and its inactivation prevents the conversion of sterol precursors into intermediates of the ergosterol-specific pathway. google.comnih.gov The ERG4 gene, encoding the C-24(28) sterol reductase, is also disrupted to prevent the reduction of the methylene (B1212753) group at C-24, thereby allowing the accumulation of 24-methylenecholesterol. mdpi.com
To complete the pathway conversion, a heterologous gene expressing 7-dehydrocholesterol reductase (DHCR7) is introduced into the yeast genome, often replacing the disrupted ERG5 gene. nih.govmdpi.com This enzyme facilitates the final reduction step to produce 24-methylenecholesterol. Researchers have successfully tested DHCR7 enzymes from various organisms, including Xenopus laevis (frog), Oryza sativa (rice), and Physalis angulata (a plant), to optimize production. nih.gov Studies have shown that the DHCR7 from Xenopus laevis (XlDHCR7) demonstrated superior performance in S. cerevisiae, yielding significantly higher titers of 24-methylenecholesterol. nih.govmdpi.com Further yield improvements have been achieved by integrating additional copies of the DHCR7 expression cassette into the yeast's genome. mdpi.com
These genetic modifications create a robust yeast chassis capable of the de novo biosynthesis of 24-methylenecholesterol from simple carbon sources. nih.govnih.gov
Table 1: Genetic Modifications in S. cerevisiae for 24-Methylenecholesterol Production
| Gene Target | Modification | Purpose | Reference |
| ERG5 | Disruption/Deletion | Blocks the native ergosterol pathway at the C-22 desaturation step. | nih.govmdpi.comgoogle.com |
| ERG4 | Disruption/Deletion | Prevents the reduction of the C-24(28) double bond, leading to 24-methylenecholesterol accumulation. | mdpi.com |
| DHCR7 | Heterologous Expression | Introduces the enzyme activity needed to convert precursors to 24-methylenecholesterol. | nih.govmdpi.com |
| ARE1 / ARE2 | Deletion/Modification | Modulates sterol esterification to increase the free sterol pool and redirect metabolic flux. | google.comnih.govnih.gov |
| YEH1 / YEH2 | Overexpression | Enhances the hydrolysis of steryl esters to increase the availability of free sterols. | nih.gov |
Optimization of Fermentation and Cultivation for Isotope Enrichment
The production of 24-Methylenecholesterol-13C,D2 requires not only a genetically engineered host but also a precisely controlled fermentation process designed for efficient incorporation of stable isotopes. The primary goal is to ensure that the microbial host utilizes the isotopically labeled precursors provided in the culture medium as its main source for biosynthesis.
For enrichment with Carbon-13 (¹³C), the fermentation medium is supplemented with a ¹³C-labeled carbon source. A common and effective method involves using sodium ¹³C-bicarbonate (NaH¹³CO₃) as the primary carbon source, particularly for photosynthetic organisms like the diatom Synedra acus, which has been used to produce ¹³C-24-methylenecholesterol with an enrichment degree of up to 55%. researchgate.net For yeast fermentations, ¹³C-labeled glucose is the standard precursor. The concentration and feeding strategy of the labeled substrate are critical to maximize incorporation while maintaining robust cell growth and productivity.
For Deuterium (D or ²H) enrichment, the process involves using deuterated water (D₂O) as the solvent for the culture medium and/or providing deuterated precursors. The synthesis of deuterio-labeled 24-methylenecholesterol has been demonstrated, creating valuable standards for metabolic studies. rsc.org When using D₂O, the degree of deuterium incorporation can be managed by adjusting the D₂O concentration in the medium. However, high concentrations of D₂O can negatively impact cell growth and metabolism, necessitating an adaptation phase or optimization of the D₂O percentage to balance isotope enrichment with biomass yield.
The fermentation conditions themselves are crucial for maximizing sterol production. Yeast sterol biosynthesis is highly dependent on oxygen availability. researchgate.net While yeast can assimilate exogenous sterols under anaerobic conditions, de novo synthesis, which is required for isotope labeling from basic precursors, occurs under aerobic conditions. mdpi.comgoogle.com Therefore, maintaining adequate aeration and dissolved oxygen levels is paramount. High-density cell fermentation techniques are often employed to increase the volumetric productivity of the desired sterol. nih.gov
Fed-batch Cultivation: This allows for the controlled feeding of the labeled carbon source (e.g., ¹³C-glucose), preventing overflow metabolism and ensuring efficient utilization for biomass and sterol synthesis.
Continuous Culture (Chemostat): This method can maintain the culture in a steady state of growth, providing precise control over the cellular metabolic state and ensuring consistent and high-level incorporation of the isotope.
Adaptation Protocols: When using D₂O, gradually adapting the yeast culture to increasing concentrations of heavy water can mitigate its toxic effects and improve the final yield of the deuterated compound.
Through the careful optimization of these genetic and fermentation parameters, it is possible to achieve high-titer production of 24-Methylenecholesterol with significant and specific isotopic labeling. mdpi.comnih.gov
Table 2: Research Findings on 24-Methylenecholesterol Production Yields
| Host Organism | Key Genetic Modification | Cultivation Method | Product Titer | Reference |
| S. cerevisiae | ERG5 disruption, XlDHCR7 expression | Flask-shake cultivation | 178 mg/L | nih.govmdpi.com |
| S. cerevisiae | ERG5 disruption, dual-copy XlDHCR7 expression | Flask-shake cultivation | 225 mg/L | nih.govmdpi.com |
| S. cerevisiae | Overexpression of ARE2, YEH1, YEH2; enhanced DWF1, ERG5, ACC1 | High-density cell fermentation | 2.76 g/L (24-epi-ergosterol) | nih.gov |
| Synedra acus | Wild-type (phototrophic) | Cultivation with NaH¹³CO₃ | Not specified (55% ¹³C enrichment) | researchgate.net |
Advanced Analytical Methodologies for 24 Methylenecholesterol 13c,d2 Analysis
Mass Spectrometry (MS) Techniques for Labeled Sterol Profilingresearchgate.netnih.gov
Mass spectrometry stands as a cornerstone for the analysis of stable isotope-labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. For sterols like 24-Methylenecholesterol-13C,D2, various MS-based approaches provide complementary information, from quantification to structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of sterols. The use of a stable isotope-labeled internal standard, such as 24-Methylenecholesterol-13C,D2, is crucial for accurate quantification, as it compensates for variations during sample preparation and analysis. nih.gov In a typical GC-MS workflow, the sterol extract is first derivatized, commonly through silylation, to increase its volatility and thermal stability for gas chromatographic separation. The GC column then separates the derivatized sterols based on their boiling points and interactions with the stationary phase.
Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which generates characteristic fragment ions. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect specific ions corresponding to the analyte and the internal standard. The ratio of the peak area of the analyte to the internal standard is then used to calculate the concentration of the native compound in the sample. The choice of monitored ions is critical to avoid cross-contribution between the analyte and the standard. nih.gov Studies have shown that ¹³C-labeled standards can offer advantages over deuterated standards in minimizing chromatographic shifts and ensuring co-elution with the analyte, which is a prerequisite for accurate quantification. researchgate.netresearchgate.net
Table 1: Representative GC-MS Parameters for Labeled Sterol Analysis
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 7890A or similar |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | 180 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Mass Spectrometer | Agilent 5975C or equivalent single quadrupole or tandem quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (example) | For native 24-methylenecholesterol (B1664013) (as TMS ether): m/z 470 (M+), 380, 255. For 24-Methylenecholesterol-13C,D2 (as TMS ether): m/z 475 (M+), 385, 255. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap, offers exceptional sensitivity and specificity for the analysis of labeled sterols directly from complex biological matrices, often without the need for derivatization. nih.govthermofisher.com This technique is especially advantageous for analyzing sterol conjugates that are not amenable to GC-MS.
Reversed-phase liquid chromatography is commonly used to separate sterols based on their hydrophobicity. The eluent is then introduced into the mass spectrometer, where ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are employed. nih.govnih.gov High-resolution mass spectrometry allows for the accurate mass measurement of precursor and fragment ions, which is critical for distinguishing between isobaric interferences and for resolving the isotopic clusters of labeled compounds. For instance, ultra-high resolution can baseline resolve deuterium (B1214612) and ¹³C isotopes at the MS/MS level, which is crucial for accurate quantitation in dual-labeling experiments. thermofisher.com
The use of ¹³C-labeled standards in LC-MS is often preferred over deuterated standards because they exhibit nearly identical chromatographic retention times to their native counterparts, minimizing the risk of quantification errors due to matrix effects that can vary across the elution profile. researchgate.netnih.gov
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest precision and accuracy in quantitative analysis. nih.gov This method relies on the addition of a known amount of an isotopically labeled version of the analyte, such as 24-Methylenecholesterol-13C,D2, to the sample at the earliest stage of analysis. nih.govresearchgate.net This labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation.
The quantification is based on measuring the ratio of the signal from the naturally occurring analyte to that of the added isotopic standard using a mass spectrometer. Because the ratio is measured, any sample loss during the analytical procedure affects both the analyte and the standard equally, thus canceling out the error. The use of uniformly ¹³C-labeled standards is particularly effective as they provide a distinct mass shift and minimize the potential for isotopic exchange that can sometimes occur with deuterium labels, especially if the deuterium atoms are in exchangeable positions. researchgate.netnih.gov Research has demonstrated that IDMS methods using ¹³C-labeled cholesterol provide high reproducibility with coefficients of variation less than 0.5%. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragmentation Patterns
Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural elucidation of complex molecules by analyzing their fragmentation patterns. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This provides a structural fingerprint of the molecule.
For 24-methylenecholesterol, MS/MS spectra can reveal characteristic fragmentation pathways involving both the sterol backbone and the side chain. nih.govnih.gov The presence of the double bond at the C24(28) position influences the fragmentation, leading to specific ions. For instance, fragmentation can occur through a retro-ene reaction, leading to a partial loss of the side chain. nih.gov
The use of isotopically labeled 24-Methylenecholesterol-13C,D2 is instrumental in deciphering these fragmentation pathways. By observing the mass shifts in the fragment ions, researchers can pinpoint which parts of the molecule are retained in each fragment. For example, a fragment containing the ¹³C and D2 labels would confirm that it originates from a part of the molecule where these labels are located. This systematic interpretation is greatly aided by the use of labeled standards, which has allowed for the elucidation of complex fragmentation routes for various phytosterols (B1254722). nih.gov
Table 2: Predicted Major Fragment Ions in MS/MS of Labeled vs. Unlabeled 24-Methylenecholesterol (TMS Ether)
| Ion Description | Unlabeled m/z | Labeled m/z (13C,D2 on side chain) | Inferred Structural Information |
| [M-CH₃]⁺ | 455 | 460 | Loss of a methyl group |
| [M-TMSOH]⁺ | 380 | 385 | Loss of trimethylsilanol (B90980) from the sterol core |
| Side-chain cleavage | 255 | 255 | Cleavage of the side chain, fragment contains the sterol rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For isotopically labeled compounds like 24-Methylenecholesterol-13C,D2, NMR is uniquely capable of determining the precise location and extent of isotopic enrichment.
13C-NMR Applications for Carbon Skeleton Analysis
¹³C-NMR spectroscopy directly observes the carbon-13 nuclei, providing a distinct signal for each unique carbon atom in the molecule. The chemical shift of each signal is highly sensitive to the local electronic environment, making it a powerful tool for carbon skeleton analysis. A published ¹³C-NMR spectrum of unlabeled 24-methylenecholesterol provides the foundational data for comparison. researchgate.net
When analyzing 24-Methylenecholesterol-13C,D2, the presence of a ¹³C label at a specific position will result in a significantly enhanced signal for that carbon. The "major" designation in the compound name suggests that the isotopic labels are predominantly at a specific, intended position. The introduction of deuterium (D or ²H) on a carbon atom or an adjacent carbon causes small but measurable shifts in the ¹³C-NMR signals, known as deuterium isotope effects (DIEs). capes.gov.brnih.govrsc.orgnih.gov These effects can be observed as upfield or downfield shifts of the carbon signals and can be used to confirm the location of the deuterium labels. For example, a one-bond isotope effect (¹ΔC(D)) typically causes an upfield shift of the directly attached carbon's signal, while two-bond and longer-range effects can also be observed. nih.gov Therefore, ¹³C-NMR provides an unambiguous map of the isotopic labeling pattern within the molecule.
Table 3: Representative ¹³C-NMR Chemical Shifts for 24-Methylenecholesterol and Expected Changes with Labeling
| Carbon Atom | Chemical Shift (ppm) for Unlabeled Compound researchgate.net | Expected Observation for 24-Methylenecholesterol-13C,D2 (major) |
| C-3 | 71.6 | Unchanged (unless labeling is at this position) |
| C-5 | 141.0 | Unchanged |
| C-6 | 121.5 | Unchanged |
| C-24 | 156.9 | Enhanced signal intensity if this is the ¹³C-labeled position. |
| C-28 (methylene) | 105.9 | Potential upfield shift due to deuterium isotope effect if D2 is at this position or an adjacent one. Enhanced signal intensity if this is the ¹³C-labeled position. |
| C-25 | 33.9 | Potential small upfield/downfield shift due to long-range deuterium isotope effect. |
Deuterium (D) NMR for Positional Isotopic Analysis
Deuterium Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful, non-destructive technique for the structural verification and positional analysis of deuterium-labeled compounds like 24-Methylenecholesterol-13C,D2. sigmaaldrich.com While proton (¹H) NMR becomes less informative for highly deuterated molecules due to the low intensity of residual proton signals, D-NMR directly observes the deuteron (B1233211) nuclei. sigmaaldrich.com This provides a clean spectrum, free from proton signals, allowing for unambiguous confirmation of deuterium incorporation sites. sigmaaldrich.com
The chemical shifts in D-NMR are nearly identical to those in ¹H-NMR, which simplifies spectral interpretation by allowing direct comparison with the well-established ¹H-NMR spectrum of the non-deuterated analogue. sigmaaldrich.com For 24-Methylenecholesterol-13C,D2, D-NMR analysis is crucial for confirming that the deuterium atoms are located at the intended positions as specified during synthesis. The quantitative nature of D-NMR, when performed under appropriate experimental conditions, allows for the determination of site-specific deuterium enrichment levels. sigmaaldrich.comrsc.org This is achieved by integrating the signals corresponding to each deuterium position in the molecule. sigmaaldrich.com A recent study demonstrated the production of uniformly deuterated 24-methylenecholesterol, utilizing ¹³C{¹H,²H} NMR techniques to analyze site-specific deuteration levels, which is a critical step for characterizing the final product. rsc.org This method provides detailed insights into the biosynthetic pathways and confirms the isotopic purity of the labeled sterol. rsc.org
Chromatographic Separation Techniques for Labeled Sterol Isolation
Chromatographic techniques are indispensable for the purification and isolation of 24-Methylenecholesterol-13C,D2 from complex biological matrices or reaction mixtures. The structural similarity among different sterols makes their separation a significant analytical challenge, necessitating high-resolution chromatographic methods. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and isolation of sterols. mdpi.com For labeled compounds like 24-Methylenecholesterol-13C,D2, reverse-phase HPLC (RP-HPLC) is commonly employed. lipidmaps.org This method typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the two phases.
A typical HPLC method for sterol separation involves a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with different polarities. lipidmaps.org For instance, a binary gradient of methanol (B129727) and water, or acetonitrile (B52724) and water, is often used. nih.govjascoinc.com The addition of a modifier like ammonium (B1175870) acetate (B1210297) can improve ionization efficiency when the HPLC system is coupled to a mass spectrometer. lipidmaps.orgnih.gov The high resolving power of HPLC is critical because mass spectrometry alone cannot differentiate between isobaric positional isomers of sterols. nih.gov The use of deuterated sterol standards, such as 24-Methylenecholesterol-13C,D2, is essential for accurate quantification and for determining the efficiency of the extraction procedure from a given sample. nih.gov
Table 1: Example HPLC Parameters for Sterol Analysis This table is a composite of typical conditions reported in the literature and may require optimization for specific applications.
| Parameter | Value/Description | Source(s) |
| Column | Reverse-Phase C18 (e.g., 2.0/2.1 mm ID x 150/250 mm L, 1.9-3 µm particle size) | lipidmaps.orgjascoinc.com |
| Mobile Phase A | Methanol with 5 mM Ammonium Acetate | lipidmaps.org |
| Mobile Phase B | 85% Methanol, 15% Water with 5 mM Ammonium Acetate | lipidmaps.org |
| Flow Rate | 0.5 mL/min | jascoinc.com |
| Column Temperature | 40°C | jascoinc.com |
| Detector | Mass Spectrometer (MS) or UV (205-210 nm for sterols without conjugated double bonds) | nih.govjascoinc.com |
| Injection Volume | 1 - 10 µL | lipidmaps.orgjascoinc.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. springernature.comjasco-global.com UPLC systems utilize columns with sub-2 µm particles, which provides a dramatic increase in separation efficiency. jascoinc.com This enhanced resolution is particularly advantageous for separating complex mixtures of sterol isomers that may co-elute in standard HPLC systems. jascoinc.comjasco-global.com
For the analysis of 24-Methylenecholesterol-13C,D2, a UPLC method coupled to mass spectrometry (UPLC-MS) is highly effective. springernature.com This combination allows for the rapid separation of the labeled sterol from other components in less than five minutes, followed by its specific detection and quantification by the mass spectrometer. springernature.com The high resolution of UPLC ensures that campesterol (B1663852) and stigmasterol (B192456), which are structurally similar to 24-methylenecholesterol, can be baseline separated, preventing analytical interference. jascoinc.comjasco-global.com The use of UPLC-MS has been successfully applied to determine sterol content in various samples, demonstrating its reliability for authentication and quantitative analysis. springernature.com
Emerging Spectroscopic and Hybrid Analytical Platforms for Sterol Research
While NMR and chromatography-mass spectrometry are established methods, research into the structure and function of sterols continues to drive the development of novel analytical platforms. These emerging techniques offer new capabilities for studying molecules like 24-Methylenecholesterol-13C,D2, particularly within biological systems.
One such advanced technique is Sum Frequency Generation (SFG) vibrational spectroscopy . researchgate.net SFG is a surface-specific technique that provides information about the structure, conformation, and orientation of molecules at interfaces, such as a sterol embedded in a cell membrane model. researchgate.net By using isotopically labeled analogues, such as deuterated sterols, specific vibrational bands can be assigned to distinct parts of the molecule, providing unparalleled insight into its organization within a lipid bilayer. researchgate.net
Mass Spectrometry Imaging (MSI) is another powerful emerging platform. nih.gov MSI allows for the visualization of the spatial distribution of molecules directly in tissue sections. While the technique is still developing for sterols due to challenges in ionization, it holds immense promise for sterolomics. nih.gov By using derivatization strategies, researchers have successfully mapped the location of specific oxysterols in brain tissue, a technique that could be adapted for labeled sterols like 24-Methylenecholesterol-13C,D2 to trace their metabolic fate and localization within cells and tissues. nih.gov
These hybrid and advanced spectroscopic methods, while not yet routine for sterol analysis, are pushing the boundaries of what can be measured. spectroscopyonline.com They provide a glimpse into the future of sterol research, where the precise location and orientation of individual molecules can be determined, offering a deeper understanding of their biological roles.
Metabolic Pathways and Biotransformations Involving 24 Methylenecholesterol
Role as an Intermediate in Primary Sterol Biosynthesis Pathways
As a C28 sterol, 24-methylenecholesterol (B1664013) serves as a crucial precursor in several major sterol biosynthetic pathways. Its formation and subsequent conversion are tightly regulated by a suite of enzymes that direct the metabolic flow toward the production of functionally distinct end-products.
In many fungal species, ergosterol (B1671047) is the principal sterol, analogous to cholesterol in mammals, and is essential for maintaining the integrity and fluidity of cell membranes. 24-Methylenecholesterol is a key intermediate in the complex pathway leading to ergosterol. mdpi.comresearchgate.netcapes.gov.br
The biosynthesis begins with the cyclization of squalene (B77637) to lanosterol (B1674476). Following several demethylation steps, the pathway can proceed through different branches depending on the fungal species. In many fungi, zymosterol (B116435) is methylated at the C-24 position by the enzyme C-24 sterol methyltransferase (ERG6) to yield fecosterol. mdpi.com In other pathways, intermediates like 4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol and 4α-methyl-5α-ergosta-8,24(28)-dien-3β-ol have been identified, which are precursors to 24-methylenecholesterol. capes.gov.br Subsequently, a series of enzymatic reactions involving desaturation and reduction steps convert these intermediates into ergosterol. nih.govmdpi.com The enzyme sterol C24-methyltransferase (24-SMT) is critical in this process, catalyzing the addition of a methyl group to the sterol side chain, a step that is absent in humans. nih.govnih.govacs.org
The disruption of genes in the ergosterol pathway, such as ERG4 and ERG5, in yeast like Saccharomyces cerevisiae can lead to the accumulation of intermediates, and has been exploited to engineer strains that produce 24-methylenecholesterol. mdpi.comresearchgate.netresearchgate.netnih.gov
In the plant kingdom, 24-methylenecholesterol is a critical branch-point intermediate in the biosynthesis of various phytosterols (B1254722), including essential plant steroid hormones known as brassinosteroids, and specialized metabolites like physalins. researchgate.netfrontiersin.orgnih.govmdpi.com The biosynthesis of plant sterols typically starts from cycloartenol (B190886), not lanosterol as in fungi and animals. nih.govnih.gov
Brassinosteroid Biosynthesis: 24-Methylenecholesterol is a direct precursor to campesterol (B1663852), a major phytosterol that serves as the starting point for the brassinolide (B613842) biosynthesis pathway. researchgate.netfrontiersin.orgbiorxiv.org The conversion of 24-methylenecholesterol to campesterol is a reduction reaction catalyzed by the enzyme sterol side chain reductase 1 (SSR1), also known as DWARF1 (DWF1). nih.govnih.govresearchgate.netnih.gov Brassinosteroids are vital for a wide range of developmental processes in plants, including cell elongation, division, and responses to stress. frontiersin.orgnih.govnih.gov
Physalin and Withanolide Biosynthesis: In certain plant families, notably the Solanaceae, 24-methylenecholesterol stands at a crucial metabolic fork. frontiersin.orgnih.govmdpi.com It can be channeled into the general phytosterol pathway to produce campesterol and other sterols, or it can be directed toward the biosynthesis of withanolides, a group of structurally diverse steroidal lactones with significant pharmacological properties. nih.govfrontiersin.orgresearchgate.net This diversion is catalyzed by the enzyme sterol Δ24-isomerase (24ISO), which converts 24-methylenecholesterol into 24-methyldesmosterol (B1221264), the committed precursor for withanolides and the related physalins. frontiersin.orgnih.govmdpi.comnih.govfrontiersin.org
The competition between SSR1 and 24ISO for their common substrate, 24-methylenecholesterol, is a key regulatory point determining the metabolic flux towards either brassinosteroids or withanolides/physalins. researchgate.netfrontiersin.orgnih.gov
While most animals synthesize cholesterol de novo through a pathway that does not involve 24-methylenecholesterol, some organisms, particularly phytophagous (plant-eating) insects, rely on the conversion of dietary phytosterols to cholesterol. nih.gov Insects are generally incapable of de novo sterol synthesis and must obtain sterols from their diet. scienceopen.comoup.com
For many insects, such as the honey bee (Apis mellifera), 24-methylenecholesterol is a critical dietary sterol. scienceopen.comoup.comnih.govmdpi.com They assimilate it from pollen and utilize it for various physiological functions, including as a precursor for molting hormones (ecdysteroids) and as a structural component of cell membranes. scienceopen.comnih.gov While some insects can dealkylate C28 and C29 phytosterols to produce cholesterol, studies on honey bees suggest they may lack the enzymes to convert 24-methylenecholesterol to cholesterol and utilize it directly. nih.govgoogle.com
In some omnivorous and phytophagous insects, the conversion of phytosterols to cholesterol involves the intermediate desmosterol (B1670304), which is then reduced to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.gov The bacterium Enhygromyxa salina has also been shown to produce cholesterol, with detected intermediates suggesting a pathway where C-24 reduction is a final step. nih.gov
Enzymology of 24-Methylenecholesterol Metabolism
The metabolic fate of 24-methylenecholesterol is determined by a set of specific enzymes that catalyze key isomerization and reduction reactions in its side chain.
Sterol Δ24-isomerase (24ISO) is a key enzyme found in certain plants, particularly within the Solanaceae family, that channels 24-methylenecholesterol into the biosynthesis of withanolides and physalins. frontiersin.orgnih.govmdpi.comnih.govfrontiersin.org
Function and Reaction: 24ISO catalyzes the isomerization of the Δ24(28) double bond in the side chain of 24-methylenecholesterol to a Δ24(25) double bond, forming 24-methyldesmosterol. frontiersin.orgnih.govfrontiersin.org This reaction is the committing step for the biosynthesis of withanolides. nih.gov
Enzyme Characteristics: Interestingly, 24ISO is an isomerase that has evolved from a reductase and maintains the FAD-binding oxidoreductase structure, requiring NADPH for its activity, even though there is no net reduction in the reaction. nih.govnih.gov Phylogenetic analyses show that 24ISO in the Solanaceae family likely evolved from a duplication of the sterol side chain reductase 2 (SSR2) gene. nih.gov
Research Findings: Studies involving the heterologous expression of the Pa24ISO gene from Physalis angulata in yeast confirmed its function in converting 24-methylenecholesterol to 24-methyldesmosterol. frontiersin.orgfrontiersin.org Furthermore, suppressing the expression of Pa24ISO in the plant led to decreased levels of 24-methyldesmosterol and physalin B, with a concurrent increase in campesterol, providing strong evidence for its role in diverting metabolic flux away from the general phytosterol pathway. frontiersin.orgnih.govfrontiersin.org
Sterol Side Chain Reductase 1 (SSR1), also known as DWARF1 (DWF1), is a crucial enzyme in the biosynthesis of major plant sterols like campesterol and sitosterol (B1666911). nih.govnih.gov
Function and Reaction: SSR1/DWF1 catalyzes the reduction of the Δ24(28) double bond in the side chain of 24-methylenecholesterol to produce 24-methylcholesterol, which is primarily campesterol. nih.govresearchgate.netbiorxiv.orgnih.govresearchgate.net This is a key step in the biosynthesis of brassinosteroids, as campesterol is their direct precursor. nih.govresearchgate.net
Mechanisms of Action: The reduction mechanism can vary between species. Generally, the reaction is thought to proceed in two steps via a Δ24(25) intermediate. nih.govresearchgate.net However, research on the DWF1 enzyme from Ajuga reptans (ArDWF1) has shown that it can directly reduce 24-methylenecholesterol to campesterol without forming a Δ24(25) intermediate, retaining the C-25 hydrogen atom. nih.govresearchgate.net In contrast, the DWF1 from Oryza sativa (OsDWF1) follows the two-step mechanism. nih.govresearchgate.net
Related Enzymes: In plants, particularly the Solanaceae, another related enzyme, Sterol Side Chain Reductase 2 (SSR2), exists. nih.govnih.govfrontiersin.orgoup.com Unlike SSR1, SSR2 is primarily involved in cholesterol biosynthesis by reducing the Δ24 double bond of intermediates like cycloartenol to yield cycloartanol. nih.govfrontiersin.org The presence of both SSR1 and SSR2 allows for the differential production of C28/C29 phytosterols and cholesterol, respectively. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in 24-Methylenecholesterol Metabolism
| Enzyme Name | Abbreviation | Organism Class | Substrate | Product | Metabolic Pathway |
| Sterol Δ24-Isomerase | 24ISO | Plants (Solanaceae) | 24-Methylenecholesterol | 24-Methyldesmosterol | Withanolide/Physalin Biosynthesis |
| Sterol Side Chain Reductase 1 | SSR1 / DWF1 | Plants | 24-Methylenecholesterol | Campesterol | Brassinosteroid/Phytosterol Biosynthesis |
| Sterol C-24 Methyltransferase | ERG6 / 24-SMT | Fungi | Zymosterol / Lanosterol derivatives | Fecosterol / 24-Methylene Dihydrolanosterol | Ergosterol Biosynthesis |
| Sterol Side Chain Reductase 2 | SSR2 | Plants (Solanaceae) | Cycloartenol / Desmosterol | Cycloartanol / Cholesterol | Cholesterol Biosynthesis |
Table 2: Products of 24-Methylenecholesterol Metabolism
| Product Compound | Metabolic Pathway | Biological Role |
| Campesterol | Phytosterol/Brassinosteroid Biosynthesis | Precursor to brassinosteroids (plant hormones), structural component of membranes. |
| 24-Methyldesmosterol | Withanolide/Physalin Biosynthesis | Committed precursor for the synthesis of withanolides and physalins (pharmacologically active compounds). |
| Ergosterol (downstream product) | Ergosterol Biosynthesis | Essential component of fungal cell membranes, regulating fluidity and integrity. |
| Cholesterol (downstream product) | Cholesterol Biosynthesis (in specific organisms) | Precursor for steroid hormones (e.g., ecdysteroids in insects), structural component of membranes. |
Sterol Methyltransferases (SMTs) in Side Chain Alkylation
The alkylation of the sterol side chain is a pivotal step in the biosynthesis of a diverse array of sterols in plants, fungi, and some bacteria. This process is primarily catalyzed by a class of enzymes known as Sterol Methyltransferases (SMTs). These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor to introduce one or two carbon atoms at the C-24 position of the sterol side chain.
In the context of 24-Methylenecholesterol, SMTs play a crucial role in its formation and subsequent conversion. The biosynthesis of 24-Methylenecholesterol itself is a result of the first methylation at C-24, converting a precursor like zymosterol into fecosterol, which is then further processed. In the plant Arabidopsis thaliana, a model organism for studying sterol biosynthesis, there are three key SMTs: SMT1, SMT2, and SMT3. mdpi.comnih.govnih.gov SMT1 is primarily responsible for the initial methylation that leads to the formation of 24-methyl sterols. nih.govnih.gov SMT2 and SMT3 are then capable of adding a second methyl group, converting 24-methylene sterols into 24-ethyl sterols. mdpi.comnih.gov
The functional overlap and substrate specificity of these enzymes are complex. For instance, while SMT1 is the main enzyme for the first methylation, SMT2 and SMT3 can also exhibit this activity under certain conditions. mdpi.com The deficiency of SMT2 in Arabidopsis mutants leads to altered sterol profiles, highlighting its importance in the production of C-24 ethyl sterols from 24-methylene intermediates. mdpi.commdpi.com
Recent research has also shed light on the capabilities of SMTs from other organisms. Studies on sponge and bacterial SMTs have demonstrated their ability to perform multiple rounds of alkylation, converting desmosterol to 24-methylenecholesterol and subsequently to 24-ethyl sterols like fucosterol (B1670223) and isofucosterol. nih.govnih.gov This underscores the widespread importance of SMTs in sterol diversification across different life forms.
The use of 24-Methylenecholesterol-¹³C,D₂ as a substrate in in vitro assays with purified SMTs would allow for precise tracking of the methyl transfer reaction. The ¹³C label at the methylene (B1212753) group and the deuterium (B1214612) atoms would serve as distinct markers to follow the enzymatic conversion to various 24-ethyl sterol products, providing detailed insights into the reaction mechanism and enzyme kinetics.
Table 1: Key Sterol Methyltransferases and their Roles in 24-Methylenecholesterol Metabolism
| Enzyme | Organism | Primary Function in Relation to 24-Methylenecholesterol |
| SMT1 | Arabidopsis thaliana | Catalyzes the initial methylation leading to the formation of 24-methyl sterols, the precursors to 24-Methylenecholesterol. nih.govnih.gov |
| SMT2 | Arabidopsis thaliana | Catalyzes the second methylation, converting 24-Methylenecholesterol into 24-ethyl sterols. mdpi.comnih.gov |
| SMT3 | Arabidopsis thaliana | Also involved in the second methylation step, with some functional overlap with SMT2. mdpi.com |
| Bacterial SMTs | Various Bacteria | Capable of both the first and second methylation steps, producing 24-Methylenecholesterol and subsequently 24-ethyl sterols. nih.govnih.gov |
Cytochrome P450 Enzymes in Downstream Modifications
Following its synthesis, 24-Methylenecholesterol can undergo further modifications by another major class of enzymes, the Cytochrome P450 (CYP) superfamily. These enzymes are involved in a wide range of oxidative reactions in steroid and sterol metabolism. researchgate.netisotope.com
In plants, a specific family of CYPs, the CYP710A family, is known to be involved in the desaturation of the sterol side chain. For example, CYP710A1 and CYP710A2 in Arabidopsis and tomato are sterol C-22 desaturases. nih.gov These enzymes can introduce a double bond at the C-22 position of the side chain of various sterols. While their primary substrates are often campesterol and β-sitosterol, their activity on 24-Methylenecholesterol could lead to the formation of C-22 unsaturated derivatives. Overexpression of CYP710A1 and CYP710A4 in Arabidopsis has been shown to increase the levels of stigmasterol (B192456) at the expense of sitosterol, demonstrating their role in modifying the sterol profile. nih.gov
The use of 24-Methylenecholesterol-¹³C,D₂ as a substrate in studies with CYP enzymes would be highly informative. The isotopic labels would allow for the unambiguous identification of metabolic products through techniques like mass spectrometry, confirming whether desaturation or other oxidative modifications occur on the 24-Methylenecholesterol backbone. This would help to fully elucidate the downstream metabolic fate of this important sterol intermediate.
Isotopic Tracing Studies of 24-Methylenecholesterol Flux
Isotopic tracing is a powerful methodology to track the movement of atoms through metabolic pathways, providing a quantitative understanding of metabolic fluxes. The use of stable isotopes like ¹³C and deuterium (D or ²H) has become a cornerstone of modern metabolic research. researchgate.net
Tracing Carbon Flow with ¹³C-Labeled Precursors
The biosynthesis of 24-Methylenecholesterol, like all sterols, begins with acetyl-CoA. By feeding cells or organisms with ¹³C-labeled precursors such as [¹³C]-glucose or [¹³C]-acetate, the carbon atoms from these precursors get incorporated into the sterol backbone. nih.govnih.gov This allows researchers to trace the flow of carbon through the intricate network of reactions leading to 24-Methylenecholesterol.
For instance, studies have utilized ¹³C-labeled glucose to track its incorporation into cholesterol in cultured cells, providing insights into the dynamics of cholesterol biosynthesis. nih.govnih.gov A similar approach can be applied to study the flux towards 24-Methylenecholesterol in organisms that produce it. By analyzing the mass isotopologue distribution of 24-Methylenecholesterol using mass spectrometry, one can determine the contribution of the labeled precursor to its synthesis. researchgate.netnih.gov
The direct use of 24-Methylenecholesterol-¹³C,D₂ as a tracer would allow for the study of its downstream metabolism. By introducing this labeled compound into a biological system, researchers can track its conversion into other sterols, such as brassicasterol, campesterol, or stigmasterol. The presence of the ¹³C label would enable the clear identification of all metabolites derived from the administered 24-Methylenecholesterol.
Deuterium Labeling for Kinetic Isotope Effects and Mechanistic Elucidation
Deuterium labeling is a key tool for investigating the mechanisms of enzymatic reactions through the study of kinetic isotope effects (KIEs). A KIE occurs when the replacement of an atom with its heavier isotope leads to a change in the reaction rate. This effect is particularly pronounced for the replacement of hydrogen with deuterium due to the significant mass difference.
By strategically placing deuterium atoms on a substrate molecule, such as in 24-Methylenecholesterol-¹³C,D₂, one can probe whether a specific C-H bond is broken in the rate-determining step of an enzymatic reaction. For example, in the conversion of 24-Methylenecholesterol to other sterols by enzymes like SMTs or CYPs, the presence of a significant KIE upon deuterium substitution would provide strong evidence for the involvement of that specific C-H bond in the catalytic mechanism.
Studies on other enzyme systems, such as catechol O-methyltransferase, have successfully used deuterium solvent kinetic isotope effects to probe the reaction mechanism. nih.gov Similarly, deuterium labeling has been employed to study KIEs in cytochrome P450 reactions, providing insights into C-H bond cleavage steps. The application of this methodology using 24-Methylenecholesterol-¹³C,D₂ would be invaluable for elucidating the precise chemical steps involved in its biotransformation.
Metabolic Engineering and Pathway Diversion through Enzyme Manipulation
Metabolic engineering aims to rationally design and modify metabolic pathways in organisms to enhance the production of desired compounds. The production of specific sterols, including 24-Methylenecholesterol, has been a target of such engineering efforts, particularly in microorganisms like Saccharomyces cerevisiae (baker's yeast).
Researchers have successfully engineered S. cerevisiae to produce 24-Methylenecholesterol by disrupting its native ergosterol biosynthesis pathway and introducing heterologous enzymes. mdpi.com This often involves deleting genes like ERG4 and ERG5 and expressing a 7-dehydrocholesterol (B119134) reductase (DHCR7) from other organisms, such as humans or plants. These engineered yeast strains can then serve as "cell factories" for the production of 24-Methylenecholesterol.
To produce isotopically labeled 24-Methylenecholesterol-¹³C,D₂, these engineered strains could be cultivated in a medium containing ¹³C-labeled glucose as the primary carbon source and deuterated water (D₂O). The yeast would then incorporate these stable isotopes into the 24-Methylenecholesterol molecule during its biosynthesis. This approach would enable the sustainable and efficient production of this valuable labeled compound for use in the detailed metabolic studies described above.
Table 2: Enzymes Manipulated in Metabolic Engineering for 24-Methylenecholesterol Production
| Gene/Enzyme | Manipulation | Organism of Engineering | Effect on 24-Methylenecholesterol Production |
| ERG4 | Disruption/Deletion | Saccharomyces cerevisiae | Blocks the conversion of ergosta-5,7,22,24(28)-tetraenol, leading to the accumulation of precursors for 24-Methylenecholesterol synthesis. mdpi.com |
| ERG5 | Disruption/Deletion | Saccharomyces cerevisiae | Prevents the conversion of ergosta-5,7,24(28)-trienol to ergosterol, redirecting the pathway towards campesterol and subsequently 24-Methylenecholesterol. nih.gov |
| DHCR7 (7-dehydrocholesterol reductase) | Heterologous Expression | Saccharomyces cerevisiae | Reduces the C7-C8 double bond of sterol precursors, a key step in the engineered pathway to produce 24-Methylenecholesterol. |
Biological Roles and Physiological Significance of 24 Methylenecholesterol Non Human Systems
Structural Component and Membrane Fluidity Modulation in Model Organisms (e.g., Yeast, Diatoms)
Sterols are fundamental components of eukaryotic cell membranes, where they play crucial roles in maintaining structural integrity and modulating fluidity. In the fungus Saccharomyces cerevisiae (yeast), a model organism for studying eukaryotic cell biology, sterols like ergosterol (B1671047) are essential for membrane stability. mdpi.com While ergosterol is the primary sterol in yeast, the introduction and production of 24-methylenecholesterol (B1664013) have been engineered in this organism, highlighting the interchangeability and fundamental importance of sterols in membrane architecture. mdpi.comijsdr.org Sterols interdigitate between the acyl chains of phospholipids, influencing membrane packing, permeability, and the function of membrane-associated proteins. mdpi.comgoogle.com
In marine diatoms, 24-methylenecholesterol is often a predominant sterol. nih.gov It is one of the most common sterols found across a wide range of diatom species, constituting a significant portion of the total sterol profile. mdpi.comnih.gov For instance, it is a typical feature in diatoms of the order Thalassiosirales. nih.gov As a key structural lipid, 24-methylenecholesterol contributes to the regulation of membrane fluidity in these photosynthetic organisms, which is vital for adapting to varying environmental conditions such as temperature changes in aquatic ecosystems. nih.gov The specific composition of sterols, including the abundance of 24-methylenecholesterol, helps maintain optimal membrane function for nutrient transport and photosynthesis.
Role in Growth and Development in Plants
24-Methylenecholesterol is a pivotal intermediate in the biosynthesis of phytosterols (B1254722) and serves as a critical precursor to brassinosteroids (BRs), a class of steroid hormones essential for plant growth and development. nih.govclinicsearchonline.org The conversion of 24-methylenecholesterol to campesterol (B1663852), catalyzed by the enzyme DIMINUTO/DWARF1 (DIM/DWF1), is a key regulatory step in the brassinosteroid biosynthetic pathway. nih.govjst.go.jp Brassinosteroids regulate a multitude of physiological processes, including cell expansion, cell division, vascular differentiation, fertility, and seed germination. nih.govclinicsearchonline.org
Genetic studies in the model plant Arabidopsis thaliana have underscored the importance of 24-methylenecholesterol in this pathway. Mutants with defects in the DWF1 gene accumulate 24-methylenecholesterol and exhibit severe dwarfism and developmental abnormalities, characteristic of brassinosteroid deficiency. nih.govmedchemexpress.com These defects can often be rescued by the external application of brassinolide (B613842), the most active brassinosteroid, confirming the role of the 24-methylenecholesterol-derived pathway in normal plant development. nih.govmedchemexpress.com Furthermore, 24-methylenecholesterol sits (B43327) at a branch point in sterol biosynthesis; it can either be converted to campesterol (leading to C28-BRs) or serve in pathways leading to other essential membrane sterols like sitosterol (B1666911). jst.go.jpscispace.com This highlights its central role in coordinating the synthesis of both structural sterols and signaling hormones required for the complete life cycle of plants. scispace.com
Ecological Significance in Marine Organisms (e.g., Diatoms, Molluscs, Foraminifera)
24-Methylenecholesterol has considerable ecological significance in marine environments, primarily due to its widespread production by phytoplankton, especially diatoms. Diatoms are major primary producers in the marine food web, and 24-methylenecholesterol is one of their most abundant and characteristic sterols. mdpi.comnih.gov As such, it serves as a valuable biomarker for tracing the presence and contribution of diatom-derived organic matter in marine ecosystems and sediments. nih.gov
Molluscs, such as oysters, clams, and scallops, often contain significant amounts of 24-methylenecholesterol. Since animals cannot synthesize this sterol, its presence in molluscan tissues is indicative of a diet rich in phytoplankton, particularly diatoms. The concentration of 24-methylenecholesterol in these bivalves can reflect the composition of the local phytoplankton community. nih.gov For example, it is a major sterol in cold-water bivalves, where its accumulation can be influenced by environmental factors like water depth and temperature, which affect the diatom populations they consume. nih.gov
The compound has also been identified in foraminifera, a group of single-celled protists with shells. While some studies suggest foraminifera may synthesize certain unique sterols, the presence of common phytosterols like 24-methylenecholesterol is often attributed to their diet, which includes algae. Its presence across different trophic levels, from primary producers to filter feeders, underscores its role in the transfer of essential lipids through the marine food web.
| Marine Organism | Role/Significance of 24-Methylenecholesterol | Concentration Range (mg/100g wet weight) | Reference |
|---|---|---|---|
| Diatoms (various species) | Major structural sterol, biomarker for primary production. | N/A (Varies by species and conditions) | mdpi.comnih.gov |
| Oysters | Major non-cholesterol sterol, indicator of diet. | Up to 41.9 | |
| Clams | Significant non-cholesterol sterol. | 16.7 - 21.0 | |
| Scallops | Significant non-cholesterol sterol. | 17.2 - 27.6 | |
| Foraminifera | Minor constituent, likely from diet. | N/A (Detected but not quantified) |
Interaction with Other Biological Molecules and Pathways (In Vitro/In Vivo Non-human)
In non-human biological systems, 24-methylenecholesterol has been shown to engage in specific molecular interactions that are crucial for physiological processes. A notable example is found in the honey bee (Apis mellifera). The major royal jelly protein 1 (MRJP1), a key nutritional component of royal jelly secreted by nurse bees, interacts directly with 24-methylenecholesterol. Structural studies have revealed that an oligomer of MRJP1, in complex with another protein called apisimin, can bind and package eight molecules of 24-methylenecholesterol. This complex is essential for the storage and delivery of this vital sterol from nurse bees to developing larvae. This interaction represents a clear case of a receptor-ligand relationship, where MRJP1 acts as a carrier or receptor for the 24-methylenecholesterol ligand, facilitating its transport and bioavailability for brood development.
24-Methylenecholesterol has demonstrated antioxidant properties in various model systems. In yeast (S. cerevisiae), it has been shown to extend lifespan through an anti-oxidative stress mechanism. This is achieved by reducing the intracellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. Furthermore, it activates anti-oxidative stress pathways, including those involving genes like UTH1 and superoxide (B77818) dismutase (SOD)-related genes. Studies on sterols isolated from mussels, including 24-methylenecholesterol, confirmed their ability to increase the survival rate of yeast under oxidative stress induced by hydrogen peroxide. nih.gov
The antioxidant mechanism of phytosterols, in general, involves several pathways. They can act as direct free radical scavengers, neutralizing ROS and preventing oxidative damage to lipids, proteins, and DNA. nih.gov They also modulate intracellular signaling pathways that lead to the upregulation of the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov By stabilizing cellular membranes, phytosterols can physically protect them from oxidative damage. nih.govscispace.com
| Mechanism | Effect | Model System | Reference |
|---|---|---|---|
| Reduction of Reactive Oxygen Species (ROS) | Decreases intracellular ROS levels. | Yeast (S. cerevisiae) | nih.gov |
| Reduction of Lipid Peroxidation | Lowers malondialdehyde (MDA) levels. | Yeast (S. cerevisiae) | nih.gov |
| Activation of Antioxidant Pathways | Upregulates expression of SOD-related genes. | Yeast (S. cerevisiae) | |
| Free Radical Scavenging | Directly neutralizes free radicals. | In vitro chemical assays | nih.gov |
| Membrane Stabilization | Physically protects membranes from oxidative damage. | In vitro lipid models | nih.govscispace.com |
Significance in Pest and Pathogen Biology (Non-Human)
24-Methylenecholesterol is of profound significance in the biology of insects, which are unable to synthesize sterols de novo and must acquire them from their diet. For phytophagous insects like the honey bee, pollen is the primary source of these essential micronutrients. 24-Methylenecholesterol is considered the most critical dietary sterol for honey bee growth, development, and longevity. It is a precursor for the synthesis of molting hormones (ecdysteroids) such as makisterone (B1173491) A, which are indispensable for larval development. nih.gov
Sterol Auxotrophy and Acquisition in Insects and Oomycetes
Sterols are essential lipids required by all eukaryotes for building cellular membranes and as precursors for steroid hormones. researchgate.netumn.edu However, many organisms, including all insects and certain oomycetes, are sterol auxotrophs, meaning they have lost the ability to synthesize sterols de novo. researchgate.netmdpi.comresearchgate.net These organisms must acquire sterols from their diet or host to survive, grow, and reproduce. researchgate.netresearchgate.net
Insects satisfy this dietary requirement by consuming and processing sterols from their food sources. umn.edu For phytophagous (plant-eating) insects, their diet is rich in a variety of phytosterols, such as sitosterol, campesterol, and stigmasterol (B192456). researchgate.net Many of these insects possess metabolic pathways to dealkylate these C-28 and C-29 plant sterols to produce cholesterol (a C-27 sterol), which is a critical component of their cell membranes and the precursor to vital molting hormones (ecdysteroids). mdpi.comnih.gov
However, not all insects can perform this conversion. A notable example is the honey bee (Apis mellifera), which is unable to convert C-24 alkyl phytosterols into cholesterol. tamu.edu Instead, honey bees selectively accumulate 24-methylenecholesterol from pollen as their predominant tissue sterol, where it can constitute up to 71% of the total sterols. hh-ra.org This compound is essential for their development and survival. Laboratory feeding studies have demonstrated that honey bee prepupae fed diets supplemented with 24-methylenecholesterol were the only group to survive to 12 weeks, highlighting its critical role. hh-ra.org Research using isotopically labeled 24-methylenecholesterol confirmed its assimilation from diet into various tissues, further underscoring its physiological importance for honey bees. tamu.edu
Similar to insects, some oomycetes—filamentous eukaryotic microbes that include destructive plant pathogens—exhibit sterol auxotrophy. annualreviews.org This trait is particularly characteristic of species in the order Peronosporales, such as Phytophthora species, which must acquire sterols from their host plants to support growth and reproduction. nih.govcdnsciencepub.comnih.gov In contrast, oomycetes in the order Saprolegniales are generally capable of synthesizing their own sterols. annualreviews.orgcdnsciencepub.com Interestingly, analysis of the sterol composition of Saprolegnia parasitica, a pathogen of fish, revealed that while it can produce its own sterols, the dominant sterol produced can vary by growth medium; in one medium, 24-methylenecholesterol was the most abundant sterol identified. mdpi.com For the auxotrophic oomycetes, the exact mechanism of sterol acquisition from hosts is still under investigation, but it is thought that secreted proteins called elicitins, which can bind sterols, may act as "sterol snatchers". nih.gov
| Organism Group | Sterol Synthesis Capability | Role/Fate of 24-Methylenecholesterol | Key Research Finding |
| Insects (General Phytophagous) | Auxotrophic (cannot synthesize) | Can be a dietary source, often metabolized to cholesterol. | Many insects dealkylate plant sterols to produce cholesterol for membranes and hormones. mdpi.com |
| Honey Bee (Apis mellifera) | Auxotrophic (cannot synthesize or convert C-24 alkyl sterols) | Essential for survival; selectively accumulated from pollen to become the major tissue sterol. | Dietary supplementation with 24-methylenecholesterol was directly linked to increased survival rates in prepupae. hh-ra.org |
| Oomycetes (Peronosporales, e.g., Phytophthora) | Auxotrophic (cannot synthesize) | Must be acquired from the host plant as part of the total sterol pool needed for growth. | These pathogens rely on their hosts for all essential sterols. annualreviews.orgnih.gov |
| Oomycetes (Saprolegniales, e.g., Saprolegnia) | Autotrophic (can synthesize) | Can be a major endogenously produced sterol depending on conditions. | S. parasitica was found to have 24-methylenecholesterol as its dominant sterol when grown in peptone medium. mdpi.com |
Potential as a Biomarker for Resistance in Agricultural Contexts
The absolute reliance of herbivorous insects on dietary sterols presents a potential vulnerability that can be exploited in agricultural pest management. annualreviews.org The specific composition of phytosterols in a plant's leaves can directly influence its resistance to insect pests by hindering their growth and development. researchgate.netmdpi.com Because insects have strict structural requirements for the sterols they can metabolize, altering the sterol profile of a crop plant—specifically the ratio of suitable to unsuitable sterols—can significantly inhibit pest populations. mdpi.comannualreviews.org
Research has shown that crop cultivars with a high ratio of unsuitable-to-suitable phytosterols could have greater insect resistance. mdpi.com For an insect that relies on converting specific phytosterols to cholesterol, a high abundance of a non-metabolizable or poorly metabolizable sterol, such as 24-methylenecholesterol for certain species, could disrupt its development. Studies using both artificial diets and transgenic plants have confirmed that increasing the proportion of unsuitable phytosterols leads to lower larval development rates, reduced pupal mass, and decreased reproductive success in pest insects. mdpi.com
Therefore, the levels of 24-methylenecholesterol, as part of a broader phytosterol analysis, could potentially be used in breeding programs as a metabolic marker to screen for crop varieties with enhanced resistance to specific insect pests. Modifying plant sterol composition, either through genetic engineering or the application of sterol-inhibiting fungicides, has been shown to adversely affect pest insects, lending support to the strategy of targeting sterol metabolism for crop protection. cdnsciencepub.com
| Concept | Description | Implication for Resistance |
| Host-Pest Sterol Suitability | Insect species have varying efficiencies in utilizing different plant sterols (e.g., sitosterol vs. stigmasterol vs. 24-methylenecholesterol). researchgate.net | A plant with a sterol profile that is "unsuitable" for a major pest can exhibit natural resistance. mdpi.com |
| Sterol Ratio Manipulation | Increasing the ratio of unsuitable to suitable sterols in a plant's tissues can disrupt insect physiology even when sufficient suitable sterols are present. mdpi.com | This disruption can lead to reduced insect growth, development, and reproductive rates, effectively controlling the pest population. mdpi.comannualreviews.org |
| Biomarker Potential | The specific concentration and ratio of phytosterols, including 24-methylenecholesterol, can be measured and correlated with pest resistance. | Analyzing the sterol profile could allow breeders to select for crop varieties with inherent, biochemically-based resistance to herbivores. |
Application of 24 Methylenecholesterol 13c,d2 in Advanced Research Paradigms
Development of Quantitative Assays for Sterol Metabolism Research
Accurate measurement of sterol concentrations and fluxes is fundamental to understanding their roles in health and disease. 24-Methylenecholesterol-13C,D2 is instrumental in the development of robust quantitative assays for this purpose.
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), significant variations can arise from sample preparation steps and matrix effects during ionization. foodriskmanagement.com To correct for these potential inaccuracies, an internal standard (IS) is added in a known quantity to every sample at the beginning of the workflow. nih.gov
The ideal internal standard behaves physically and chemically almost identically to the analyte of interest throughout extraction, chromatography, and ionization. nih.gov Stable isotope-labeled compounds like 24-Methylenecholesterol-13C,D2 are considered the gold standard for this application. foodriskmanagement.comresearchgate.net Because the ¹³C and deuterium (B1214612) labels add mass without significantly altering chemical properties, 24-Methylenecholesterol-13C,D2 co-elutes with the unlabeled, endogenous 24-methylenecholesterol (B1664013) during chromatography but is readily distinguished by its higher mass in the mass spectrometer. researchgate.net Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for a highly accurate calculation of the absolute concentration of the endogenous sterol based on the ratio of the two signals. foodriskmanagement.comnih.gov This approach is superior to using deuterated standards alone, as ¹³C-labeling ensures a closer chromatographic profile to the parent molecule, minimizing potential analytical bias. foodriskmanagement.com
Table 1: Advantages of Using Stable Isotope-Labeled Internal Standards
| Feature | Benefit in Quantitative Mass Spectrometry |
|---|---|
| Co-elution | The labeled standard and the native analyte experience the same conditions during chromatographic separation, ensuring analytical consistency. foodriskmanagement.com |
| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by other molecules in the biological sample, a common issue in electrospray ionization. nih.govresearchgate.net |
| Compensation for Sample Loss | Accounts for analyte loss during extraction, purification, and other sample preparation steps. nih.gov |
| High Accuracy | Enables absolute quantification, providing precise measurements of sterol concentrations rather than relative changes. foodriskmanagement.comnih.gov |
| Specificity | The distinct mass-to-charge ratio prevents confusion with other structurally similar compounds in the sample. |
Beyond static concentration measurements, researchers use 24-Methylenecholesterol-13C,D2 to investigate the dynamics of sterol metabolism—specifically, the rates of de novo synthesis (the creation of new molecules) and metabolic turnover. Isotopic approaches, such as those using deuterated water, have long been employed to trace the incorporation of labels into newly synthesized sterols like cholesterol. mdpi.com
By introducing a known amount of labeled 24-Methylenecholesterol-13C,D2 into a cellular or organismal system, scientists can track its metabolic fate. The rate at which the labeled pool is diluted by newly synthesized, unlabeled 24-methylenecholesterol provides a direct measure of its synthesis rate. mdpi.com Conversely, by monitoring the disappearance of the labeled molecule and the appearance of its labeled downstream metabolites over time, researchers can calculate its metabolic turnover rate and elucidate the flux through specific biosynthetic pathways. nih.gov This provides critical insights into how sterol production and clearance are regulated under various physiological or pathological conditions.
Mechanistic Probes in Enzyme Kinetics and Reaction Pathway Elucidation
The biosynthesis of cholesterol and other sterols involves complex, intersecting pathways, such as the Bloch and Kandutsch-Russell pathways. nih.govelifesciences.org These pathways are defined by the specific timing of enzymatic reactions, including the reduction of the double bond at the C24 position. nih.gov
24-Methylenecholesterol-13C,D2 serves as a precise substrate to probe the activity of key enzymes in these pathways. For instance, it can be used in assays to measure the kinetic parameters (e.g., Kₘ, Vₘₐₓ) of enzymes like sterol C24-reductase, which is responsible for converting it to campesterol (B1663852). The presence of the isotopic label allows for unambiguous tracking of the substrate's conversion to the product, even in complex mixtures. This is essential for characterizing enzyme function and understanding how different pathways are utilized in various tissues. nih.gov Furthermore, by using labeled intermediates, researchers can definitively map the sequence of reactions and identify previously unknown metabolic steps or alternative routes.
Investigating Sterol Homeostasis and Regulatory Networks in Cells/Organisms
Maintaining sterol homeostasis—a stable, balanced level of sterols—is critical for cellular function, from membrane integrity to signal transduction. mdpi.comelifesciences.org Disruption of this balance is implicated in numerous diseases. The ability to accurately quantify specific sterols using labeled standards like 24-Methylenecholesterol-13C,D2 is crucial for investigating the intricate regulatory networks that govern this balance.
For example, research into the enzyme 24-dehydrocholesterol reductase (DHCR24) has shown that its activity is essential for maintaining the proper ratio of different sterols, which in turn affects physiological processes like male fertility. elifesciences.org In such studies, precise quantification of multiple sterols, including precursors like desmosterol (B1670304) and the final product cholesterol, is necessary to understand the metabolic consequences of altered enzyme activity. elifesciences.orgnih.gov By providing a reliable method for absolute quantification, 24-Methylenecholesterol-13C,D2 and other labeled sterols enable researchers to build a detailed picture of how cells sense and adjust sterol levels and how these networks are perturbed in disease states. nih.gov
Applications in Synthetic Biology and Metabolic Engineering for Specialized Metabolites
24-methylenecholesterol is a key precursor for the biosynthesis of valuable plant-derived specialized metabolites, including withanolides and physalins, which exhibit promising anticancer and anti-inflammatory activities. nih.govnih.gov Chemical synthesis of these complex molecules is often difficult and costly. nih.gov Synthetic biology offers an alternative by reprogramming microorganisms like the yeast Saccharomyces cerevisiae to function as cellular factories for their production. nih.govnih.gov
In a notable example of metabolic engineering, researchers successfully engineered S. cerevisiae to produce high yields of 24-methylenecholesterol. nih.govnih.gov This was achieved by systematically modifying the yeast's native ergosterol (B1671047) biosynthetic pathway. The key steps involved:
Disrupting the native pathway: The genes for the enzymes ERG5 and ERG4, which would normally convert intermediates into ergosterol, were deleted or disrupted. nih.govnih.gov
Introducing a new enzyme: The gene for 7-dehydrocholesterol (B119134) reductase (DHCR7) from other organisms (such as Xenopus laevis) was introduced. This enzyme reroutes a key intermediate toward the desired product. nih.govnih.gov
This strategy successfully channeled the metabolic flux away from ergosterol and toward the accumulation of 24-methylenecholesterol, with reported yields reaching up to 225 mg/L in flask cultivation. nih.govnih.gov Such engineered yeast strains serve as a "platform" for further engineering. By subsequently introducing the downstream enzymes from plants, these strains can be used to produce the final, high-value specialized metabolites. nih.govnih.gov The use of labeled precursors in these systems can further aid in optimizing pathways by tracing metabolic flux and identifying bottlenecks. rsc.org
Table 2: Engineering S. cerevisiae for 24-Methylenecholesterol Production
| Genetic Modification | Organism of Origin for DHCR7 | Resulting 24-Methylenecholesterol Yield |
|---|---|---|
| Disruption of ERG5 and ERG4; Insertion of DHCR7 | Physalis angulata (PhDHCR7) | Moderate Production |
| Disruption of ERG5 and ERG4; Insertion of DHCR7 | Oryza sativa (OsDHCR7) | Moderate Production |
| Disruption of ERG5 and ERG4; Insertion of DHCR7 | Xenopus laevis (XlDHCR7) | 178 mg/L nih.gov |
Future Directions and Emerging Research Avenues for Labeled 24 Methylenecholesterol
Integration of Multi-Omics Data in Sterol Pathway Analysis
The future of understanding complex biological processes like sterol metabolism lies in the integration of multiple layers of biological data. Pathway analysis, which has traditionally focused on a single data type like transcriptomics, is evolving to incorporate multi-omics datasets to generate more robust and comprehensive insights. nih.govresearchgate.net The use of labeled 24-Methylenecholesterol (B1664013) is central to this evolution, providing a direct measure of metabolic flux that can be correlated with genomic, transcriptomic, proteomic, and lipidomic data.
This integrated approach allows researchers to move beyond static snapshots of gene or protein expression to a dynamic view of how genetic information is translated into metabolic function. For instance, a study on Alzheimer's disease demonstrated how combining genomics and transcriptomics can predict disruptions in lipid metabolism, which can then be validated using lipidomics. nih.gov By introducing 24-Methylenecholesterol-13C,D2 into such a system, scientists can precisely trace the flow of this specific sterol through the network, identifying bottlenecks, shunts, or the production of novel metabolites. This provides a functional readout that anchors the other "omics" data, helping to distinguish causal relationships from mere correlations.
Developing novel computational tools and statistical methods is a key challenge and a significant area of future research. nih.govfrontiersin.org New software, such as the R package pathwayMultiomics, is being created to handle the complexity of these datasets, even when samples are not perfectly matched across all omics types. frontiersin.org The ultimate goal is to build predictive models of sterol pathways that can accurately forecast the metabolic consequences of genetic variations or environmental perturbations.
| Omics Layer | Information Provided for Sterol Pathway Analysis | Role of Labeled 24-Methylenecholesterol |
| Genomics | Identifies genetic variants in enzymes and regulatory proteins of the sterol pathway. | Helps to functionally validate the impact of genetic variants on metabolic flux. |
| Transcriptomics | Measures the expression levels of genes involved in sterol biosynthesis and transport. | Correlates gene expression changes with the actual rate of sterol conversion and metabolism. |
| Proteomics | Quantifies the abundance of enzymes and other proteins directly involved in the pathway. | Links protein levels to their functional activity by measuring the processing of the labeled substrate. |
| Lipidomics/Metabolomics | Provides a snapshot of the total pool of sterols and other lipids in a cell or tissue. | Traces the specific fate of 24-methylenecholesterol, distinguishing it from endogenous pools and identifying its downstream metabolites. |
| Fluxomics | Measures the rate of metabolic reactions. | Provides the core data by directly measuring the metabolic flux through specific enzymatic steps. |
High-Throughput Screening and Phenotyping with Isotope-Labeled Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds. youtube.com Traditionally, HTS assays have relied on fluorescence or luminescence readouts. However, the advent of high-throughput mass spectrometry (MS) has opened the door for more direct, sensitive, and specific quantification of analytes in a screening context. nih.gov Isotope-labeled compounds like 24-Methylenecholesterol-13C,D2 are perfectly suited for these advanced HTS-MS platforms.
A key emerging application is in the discovery of drugs for lipid storage diseases. For example, an integrated platform has been developed for the HTS of compounds aimed at treating Niemann-Pick Disease Type C, a disorder characterized by cholesterol accumulation. nih.gov This system uses a liquid handling platform coupled with high-throughput MS to quantify the ratio of native cholesterol to a ¹³C-labeled internal standard in 384-well plates. nih.gov This same principle can be applied using labeled 24-methylenecholesterol to screen for modulators of its synthesis or metabolism. By treating cells with a compound library and then introducing the labeled sterol, researchers can rapidly identify drugs that inhibit or enhance specific enzymatic steps by measuring the abundance of the labeled substrate and its downstream products.
Future developments will focus on further miniaturization and automation, using technologies like acoustic dispensing to handle nanoliter volumes, thereby reducing costs and increasing throughput. youtube.com The combination of state-of-the-art robotics, advanced MS detection, and isotope-labeled tracers will enable large-scale phenotypic screens to identify novel regulators of sterol pathways, providing starting points for new therapeutic strategies. nih.govcolumbia.edu
| Step | Description | Role of Labeled 24-Methylenecholesterol |
| 1. Assay Development | Optimize cell culture conditions and compound treatment protocols in a multi-well plate format (e.g., 384-well). | The labeled compound serves as the key tracer to establish a robust and reproducible measurement of metabolic activity. |
| 2. Compound Screening | Dispense a library of small molecules into the assay plates using automated liquid handlers. | The screen aims to find compounds that alter the metabolism of the labeled sterol. |
| 3. Tracer Introduction | Add 24-Methylenecholesterol-13C,D2 to the cells for a defined period. | Acts as the substrate for the metabolic pathway being assayed. |
| 4. High-Throughput Extraction | Perform rapid, automated lipid extraction directly in the multi-well plates. nih.gov | Ensures the labeled sterol and its metabolites are efficiently recovered for analysis. |
| 5. Mass Spectrometry Analysis | Analyze the extracts using a high-throughput MS system to quantify the labeled compounds. nih.gov | The isotopic label allows for specific detection and quantification, distinct from the endogenous, unlabeled sterols. |
| 6. Data Analysis | Use specialized software to process the vast amount of data, identify "hits" (active compounds), and determine their potency. youtube.com | The ratio of labeled substrate to product provides a direct measure of enzyme inhibition or activation. |
Advancements in Site-Specific Isotopic Labeling Technologies
The utility of an isotopically labeled compound is greatly enhanced by the ability to place the heavy isotopes at precise locations within the molecule. arkat-usa.orgnih.gov Advances in both chemical synthesis and biotechnology are paving the way for more sophisticated and powerful labeling strategies for sterols. The future in this area is focused on developing methods that are more efficient, versatile, and provide atomic-level control over isotope placement. nih.govutoronto.ca
Chemical synthesis offers a high degree of control. For example, deuterio-labeled 24-methylenecholesterol and related steroids have been prepared from precursors like 3β-tetrahydropyranyloxychol-5-en-24-al, allowing for the introduction of deuterium (B1214612) atoms at specific positions in the side chain. rsc.org These site-specifically labeled molecules are invaluable for mechanistic studies of enzymes, as they can reveal details about reaction intermediates and transition states.
Biosynthetic approaches are also becoming more powerful. By engineering the metabolic pathways of microorganisms like E. coli or yeast, it is possible to produce labeled compounds. ibs.fr Cell-free expression systems offer even greater control, allowing for the incorporation of labeled precursors with high efficiency and specificity, which has been extensively used for proteins and could be adapted for other biomolecules. utoronto.ca The future will likely see a fusion of these approaches, where enzymes with novel specificities are used in chemoenzymatic routes to create precisely labeled sterols that are difficult to access through purely chemical or biological means.
| Labeling Technology | Description | Advantages for Sterol Research | Future Directions |
| Chemical Synthesis | Multi-step organic synthesis using isotopically labeled building blocks. arkat-usa.orgrsc.org | High precision in isotope placement; can create novel, non-natural labeled structures. | Developing more efficient and stereoselective synthetic routes; reducing the number of steps and increasing yields. |
| Biosynthesis (In Vivo) | Culturing microorganisms (e.g., E. coli, yeast) on media containing labeled precursors (e.g., ¹³C-glucose). ibs.fr | Can produce complex molecules that are difficult to synthesize chemically; allows for uniform labeling. | Engineering host strains to maximize production and direct flux towards the desired sterol; developing strains that can incorporate specifically labeled precursors. |
| Cell-Free Systems | Using cell extracts containing the necessary enzymes to convert labeled precursors into the final product in a test tube. utoronto.ca | High efficiency of label incorporation; avoids issues of precursor scrambling or toxicity to living cells. | Expanding the repertoire of active enzymes for cell-free sterol synthesis; optimizing reaction conditions for higher yields. |
| Chemoenzymatic Synthesis | A hybrid approach combining chemical synthesis steps with enzymatic reactions. nih.gov | Combines the precision of chemical synthesis with the high selectivity of enzymes. | Discovering and engineering new enzymes with novel activities for sterol modification. |
Exploration of Novel Biological Roles in Underexplored Systems
While the roles of major sterols like cholesterol are well-documented in mammals, the functions of intermediates like 24-methylenecholesterol are less understood, particularly in non-mammalian and non-plant systems. Labeled 24-methylenecholesterol is an ideal tool to explore these uncharted territories.
One major area of research is in understanding the biosynthesis of valuable natural products. 24-methylenecholesterol is a known precursor to bioactive compounds with anticancer properties, such as physalins and withanolides. nih.govnih.gov By feeding 24-Methylenecholesterol-13C,D2 to engineered yeast strains or plant cell cultures, researchers can trace its conversion into these complex molecules, identify all the metabolic intermediates, and characterize the enzymes involved. researchgate.net This knowledge is critical for metabolic engineering efforts aimed at producing these high-value compounds on a large scale.
Furthermore, many organisms, including fungi, protists, and insects, have unique sterol pathways. Phytophagous insects, for example, cannot synthesize sterols and must obtain them from their plant diet, where 24-methylenecholesterol is a key phytosterol. researchgate.net Using labeled 24-methylenecholesterol can help elucidate how these insects absorb, modify, and utilize plant sterols for their own development and reproduction. This could lead to novel strategies for pest control that target these essential metabolic pathways. The use of labeled tracers will be instrumental in identifying novel metabolites and uncovering previously unknown biological functions in these underexplored systems. mdpi.com
| Underexplored System | Key Research Question | How Labeled 24-Methylenecholesterol Can Help |
| Engineered Microorganisms | What are the rate-limiting steps in the engineered biosynthesis of withanolides from 24-methylenecholesterol? nih.govnih.gov | Tracing the flow of the labeled precursor through the pathway to identify metabolic bottlenecks and accumulation of intermediates. |
| Plant-Pathogen Interactions | How is 24-methylenecholesterol metabolism altered in plants during a fungal infection? | Quantifying changes in the flux of labeled 24-methylenecholesterol into defense compounds like brassinosteroids. |
| Insect Metabolism | How do phytophagous insects convert dietary 24-methylenecholesterol into essential structural sterols like cholesterol? researchgate.net | Following the metabolic fate of the labeled sterol after ingestion to identify the specific enzymes and pathways involved in dealkylation. |
| Marine Invertebrates | What are the unique sterols produced by organisms like sponges, and is 24-methylenecholesterol a precursor? | Administering the labeled compound and using MS to identify novel, labeled sterol structures. |
| Protists | Do parasitic protists utilize host sterols, and can they modify 24-methylenecholesterol? | Tracking the uptake and modification of the labeled sterol by the parasite within a host cell environment. |
Computational Modeling and Simulation of Labeled Sterol Metabolism
Computational modeling is becoming an essential tool for understanding the complexity and dynamics of metabolic networks. nih.govlouisville.edu These models, however, are only as good as the experimental data used to build and validate them. Data from tracer experiments using compounds like 24-Methylenecholesterol-13C,D2 are incredibly valuable for this purpose, as they provide quantitative flux measurements that can constrain model parameters and improve predictive accuracy.
Future research will focus on creating dynamic, multi-scale models of sterol metabolism. These models will go beyond simple pathway maps to incorporate reaction kinetics, regulatory feedback loops, and compartmentalization within the cell. nih.gov By feeding these models with data on the rate of conversion of labeled 24-methylenecholesterol to its various products under different conditions, researchers can:
Refine the model: Adjust reaction rate parameters to make the model's output match the real-world experimental data.
Test hypotheses: Simulate the effects of a drug or a gene knockout in silico before performing the experiment in the lab. For example, a model could predict how inhibiting a specific enzyme would reroute the flux of labeled 24-methylenecholesterol.
The integration of experimental data from labeled sterols with computational modeling represents a powerful cycle of discovery. nih.gov The experimental results refine the model, and the model generates new, testable hypotheses that guide future experiments. This synergy will be critical for unraveling the intricate regulation of sterol metabolism and for designing effective strategies for metabolic engineering and therapeutic intervention.
| Modeling Component | Description | Contribution from Labeled Sterol Data |
| Network Stoichiometry | The map of all reactions in the pathway. | Helps confirm connections and identify previously unknown reactions by detecting novel labeled metabolites. |
| Flux Balance Analysis (FBA) | A method to predict metabolic flux distribution at steady state. | Provides absolute flux values to constrain the solution space of the model, leading to more accurate predictions. |
| Kinetic Modeling | Incorporates enzyme kinetics (e.g., Vmax, Km) to simulate the dynamic behavior of the network over time. louisville.edu | Provides time-course data on substrate consumption and product formation, which is essential for fitting kinetic parameters. |
| Parameter Estimation | The process of determining the numerical values for model parameters (e.g., reaction rates). | Directly provides the quantitative data needed to estimate these parameters with high confidence. |
| Model Validation | The process of checking if the model's predictions match experimental reality. | Serves as the "gold standard" dataset against which the model's predictive power is tested. |
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing 24-Methylenecholesterol-13C,D2 (major) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting and quantifying isotopically labeled sterols like 24-Methylenecholesterol-13C,D2. The isotopic labeling allows precise differentiation from endogenous cholesterol analogs via distinct mass-to-charge (m/z) ratios. For structural confirmation, high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) can validate isotopic incorporation and purity. Sample preparation should include lipid extraction protocols (e.g., Folch method) to minimize matrix interference .
Q. Why is isotopic labeling (13C, D2) critical for studying 24-Methylenecholesterol in metabolic pathways?
- Methodological Answer : The 13C and deuterium (D2) labels enable tracking of metabolic flux and turnover rates in vivo. For example, 13C labeling permits stable isotope tracing via mass spectrometry to map sterol biosynthesis intermediates, while deuterium incorporation aids in distinguishing exogenous vs. endogenous pools in kinetic studies. This dual labeling minimizes natural isotopic background noise, enhancing sensitivity in tracer experiments .
Q. How can researchers validate the isotopic purity of synthesized 24-Methylenecholesterol-13C,D2 (major)?
- Methodological Answer : Isotopic purity is validated using gas chromatography-mass spectrometry (GC-MS) or LC-MS with isotopic pattern analysis. Deviations from expected 13C and D2 abundance ratios (e.g., due to proton-deuterium exchange) require correction via calibration curves. Chromatographic separation paired with isotopic dilution assays ensures minimal contamination from unlabeled analogs .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in isotopic enrichment data across different biological models?
- Methodological Answer : Contradictions often arise from variations in metabolic enzyme activity or compartmentalization (e.g., hepatic vs. neuronal sterol metabolism). To address this, use orthogonal validation:
- Compare results from radiolabeled (3H) vs. stable isotope (13C) tracers.
- Apply kinetic modeling (e.g., compartmental analysis) to reconcile turnover rates.
- Cross-validate with genetic knockouts or enzyme inhibitors to isolate pathway-specific effects .
Q. What methodological challenges arise when synthesizing 24-Methylenecholesterol-13C,D2 (major) with high isotopic fidelity?
- Methodological Answer : Key challenges include:
- Isotopic scrambling : Minimize proton-deuterium exchange during synthesis by using anhydrous solvents and low-temperature reactions.
- Purification : Employ preparative HPLC with chiral columns to separate stereoisomers, which can alter biological activity.
- Quality control : Use HRMS to confirm isotopic integrity (>98% purity) and exclude side products .
Q. How can researchers optimize mass spectrometry imaging (MSI) for spatial mapping of 24-Methylenecholesterol-13C,D2 in tissues?
- Methodological Answer : MSI requires matrix-assisted laser desorption/ionization (MALDI) or secondary ion mass spectrometry (SIMS) protocols tailored for lipids:
- Tissue preparation : Use cryosectioning without fixatives to preserve lipid integrity.
- Matrix selection : 2,5-dihydroxybenzoic acid (DHB) enhances ionization efficiency for sterols.
- Data analysis : Apply spatial segmentation algorithms to correlate isotopic distributions with histological features (e.g., tumor vs. normal tissue) .
Q. What strategies mitigate batch-to-batch variability in isotopic labeling studies using 24-Methylenecholesterol-13C,D2?
- Methodological Answer : Standardize synthesis and storage conditions:
- Use inert atmospheres (argon) during synthesis to prevent oxidation.
- Store labeled compounds at -80°C in amber vials with antioxidant stabilizers (e.g., BHT).
- Include internal standards (e.g., deuterated cholesterol-d7) in each experiment to normalize inter-batch variability .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo metabolic data for 24-Methylenecholesterol-13C,D2?
- Methodological Answer : Discrepancies often stem from differences in cellular uptake, protein binding, or enzymatic activity. To resolve:
- Perform ex vivo assays using tissue homogenates to isolate enzyme-specific effects.
- Use tracer kinetic models (e.g., non-steady-state analysis) to account for in vivo compartmentalization.
- Validate with genetic models (e.g., CRISPR-modified cells) to confirm pathway relevance .
Q. What statistical approaches are recommended for analyzing low-abundance isotopic signals in complex matrices?
- Methodological Answer : Use noise-reduction strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
